molecular formula C17H20ClNO3S B7724308 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride CAS No. 728864-79-7

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride

Cat. No.: B7724308
CAS No.: 728864-79-7
M. Wt: 353.9 g/mol
InChI Key: RBFDWDFCPDFAKD-UHFFFAOYSA-N
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Description

5-(Dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride, is a fluorescent labeling reagent widely used in biochemical and pharmaceutical research. Its molecular formula is C₁₂H₁₂ClNO₂S, with a molecular weight of 269.74 g/mol . The compound features a naphthalene core substituted with a sulfonyl chloride group at position 1 and a dimethylamino group at position 4. This structure confers strong fluorescence properties, making it valuable for tagging amines in proteins, peptides, and other biomolecules .

Dansyl chloride reacts efficiently with primary and secondary amines to form stable sulfonamide derivatives, which emit bright yellow-green fluorescence under UV light . It is soluble in organic solvents like acetone, benzene, and dioxane, with moderate water solubility (10 g/L at 20°C) . Its melting point ranges from 71–74°C , and it is commercially available as a high-purity reagent (≥98%) for analytical and synthetic applications .

Key applications include:

  • Protein labeling in proteomics and cellular imaging .
  • Derivatization of N-nitrosamines in pharmaceutical quality control (e.g., enalapril maleate APIs) for fluorescence-based detection .
  • Synthesis of anticancer sulfonamides via coupling with aromatic amines .

Properties

IUPAC Name

5-[2,2-dimethylpropanoyl(ethyl)amino]naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-5-19(16(20)17(2,3)4)14-10-6-9-13-12(14)8-7-11-15(13)23(18,21)22/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDWDFCPDFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150821
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-79-7
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride involves the formation of stable fluorescent adducts with primary and secondary amines. The sulfonyl chloride group reacts with the amino groups to form sulfonamide bonds, resulting in highly fluorescent products . These fluorescent derivatives can then be used to label and detect various biomolecules in different research applications .

Comparison with Similar Compounds

Key Differences:

Fluorescence Properties: Dansyl chloride’s dimethylamino group acts as an electron donor, enabling intense fluorescence upon excitation (~340 nm). This property is absent in non-amine-substituted analogs like naphthalene-1-sulfonyl chloride . Fluorescence is critical for applications such as tracking protein localization or detecting low-concentration analytes (e.g., N-nitrosamines at ppm levels) .

Reactivity: Dansyl chloride reacts selectively with amines under mild conditions (room temperature, aqueous/organic media) . Naphthalene-1-sulfonyl chloride (without the dimethylamino group) is less reactive and requires harsher conditions (e.g., elevated temperatures) for sulfonamide formation .

Solubility: Dansyl chloride’s dimethylamino group enhances water solubility (10 g/L) compared to non-polar analogs like naphthalene-1-sulfonyl chloride, which is sparingly soluble in water .

Pharmaceutical Utility: Dansyl-derived sulfonamides are prioritized in anticancer drug design due to their fluorescence-assisted bioactivity screening .

Research Findings and Limitations

  • Advantages of Dansyl Chloride :

    • Superior sensitivity in fluorimetric detection (e.g., N-nitrosamines in APIs) compared to UV-absorbing derivatives .
    • High stability of dansyl sulfonamides under physiological conditions .
  • Limitations: Dansyl chloride’s fluorescence can be quenched in acidic environments, restricting its use in low-pH systems . Non-fluorescent analogs like naphthalene-1-sulfonyl chloride are less versatile but more cost-effective for bulk sulfonamide synthesis .

Biological Activity

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride, often referred to as dansyl chloride, is a sulfonamide derivative with significant applications in biochemistry and pharmaceuticals. Its unique structure allows it to interact with biological molecules, making it a valuable tool in various biochemical assays and therapeutic applications.

  • Molecular Formula : C₁₂H₁₂ClNO₂S
  • Molar Mass : 269.75 g/mol
  • CAS Number : 605-65-2
  • Melting Point : 69.0 - 73.0 °C
  • Solubility : 10 g/L (decomposition) in water

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with amines and alcohols, which is facilitated by the sulfonyl chloride group. This reactivity is crucial for its application in labeling biomolecules, particularly proteins and peptides, which can be detected using fluorescence techniques.

1. Fluorescent Labeling

Dansyl chloride is widely used for labeling amino acids and proteins due to its strong fluorescent properties. When conjugated with proteins, it enables the tracking of these biomolecules in various biological processes.

2. Enzyme Inhibition Studies

Research has shown that dansyl chloride can act as an inhibitor for certain enzymes by covalently modifying active site residues. This property has been exploited in studying enzyme kinetics and mechanisms.

3. Cellular Imaging

The compound's fluorescence allows for real-time imaging of cellular processes. It is used in live-cell imaging to study cellular uptake and localization of proteins tagged with dansyl groups.

Case Study 1: Protein Labeling

In a study published in the Bulletin of the Korean Chemical Society, researchers explored the solvolysis of dansyl chloride under various conditions, confirming its effectiveness in labeling proteins for subsequent analysis via fluorescence spectroscopy . The results demonstrated that the labeled proteins maintained their structural integrity while providing clear fluorescence signals.

Case Study 2: Enzyme Inhibition

A research article investigated the inhibitory effects of dansyl chloride on serine proteases. The findings indicated that dansyl chloride could effectively inhibit these enzymes by modifying serine residues within the active site, leading to a decrease in enzymatic activity . This study highlighted the potential of dansyl derivatives as tools for probing enzyme function.

Comparative Biological Activity Table

Property/ActivityDansyl ChlorideOther Sulfonamide Derivatives
Fluorescence IntensityHighVariable
Reactivity with AminesYesYes
Cellular Uptake EfficiencyHighModerate
Enzyme Inhibition CapabilityYesLimited

Safety and Handling

This compound is classified as corrosive and poses hazards such as skin and eye irritation. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate storage conditions (2°C to 8°C) .

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